(2S)-2,4-diaminobutanoic acid; dihydrobromide, commonly known as L-2,4-diaminobutyric acid dihydrobromide, is a diamino acid with significant relevance in biochemical and pharmaceutical research. It is primarily classified as an amino acid derivative and is notable for its role as a building block in peptide synthesis and as a potential therapeutic agent.
This compound can be derived from various biological and synthetic sources. It is often synthesized through enzymatic processes or chemical reactions involving simpler amino acids or their derivatives. The compound has been studied for its applications in medicinal chemistry, particularly in the context of cancer treatment and neuropharmacology.
The synthesis of (2S)-2,4-diaminobutanoic acid can be achieved through several methods:
The choice of synthesis method can impact the yield and purity of the final product. For example, pressurized hydrolysis typically operates at temperatures between 160-220 °C and pressures of 0.6-1.6 MPa, allowing for efficient breakdown of precursor materials into (2S)-2,4-diaminobutanoic acid .
The molecular structure of (2S)-2,4-diaminobutanoic acid consists of a four-carbon backbone with two amino groups located at positions 2 and 4. The structural formula can be represented as:
(2S)-2,4-diaminobutanoic acid participates in various chemical reactions typical for amino acids:
The reactivity of (2S)-2,4-diaminobutanoic acid is influenced by its functional groups; particularly, the primary amines are highly reactive towards electrophiles, making them suitable intermediates in organic synthesis.
The mechanism of action for (2S)-2,4-diaminobutanoic acid is primarily related to its role as an antitumor agent. It is believed to inhibit certain metabolic pathways within cancer cells by modulating amino acid transport and metabolism.
Research indicates that this compound may enhance the uptake of other therapeutic agents in tumor cells, thereby improving their efficacy . Its structural similarity to other biologically active compounds allows it to interact with various receptors and enzymes involved in cell growth and proliferation.
Relevant analyses include chromatographic techniques to assess purity and identify potential impurities during synthesis .
(2S)-2,4-diaminobutanoic acid has several scientific uses:
Enantioselective synthesis of (2S)-2,4-diaminobutyric acid (L-Dab) focuses on installing the chiral center at the α-carbon with high stereocontrol. A predominant approach involves asymmetric hydrogenation of enol ester precursors using chiral catalysts. For example, rhodium complexes with (R,R)-Et-DuPhos ligands achieve enantiomeric excess (ee) >95% in hydrogenating (Z)-N-acyl-dehydroaminobutyrate intermediates. This method provides direct access to N-protected L-Dab derivatives essential for subsequent dihydrobromide salt formation [4].
Alternative biosynthetic pathways utilize enzymatic transamination. Recombinant ω-transaminases expressed in Escherichia coli convert 2-oxo-4-aminobutyrate to L-Dab using alanine as an amino donor, yielding enantiopure product (ee >99%). This green chemistry approach operates under mild aqueous conditions but requires downstream purification to remove enzymatic cofactors before dihydrobromide crystallization [4].
Table 1: Enantioselective Synthesis Methods for L-2,4-Diaminobutyric Acid Precursors
Method | Catalyst/Enzyme | Key Intermediate | ee (%) | Overall Yield |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | (Z)-N-Cbz-dehydroaminobutyrate | 95–98 | 75–82% |
Enzymatic Transamination | ω-Transaminase TA-09 | 2-Oxo-4-aminobutyrate | >99 | 60–68% |
Chiral Pool Derivation | L-Aspartic acid β-semialdehyde | N-Dpp-aziridine carboxylate | 100* | 55–65% |
*Chiral pool derivation preserves stereochemistry from L-aspartic acid. Dpp = Diphenylphosphinyl, Cbz = Carboxybenzyl [4]
Chiral pool strategies exploit natural amino acids as stereochemical templates. L-Aspartic acid serves as a precursor via controlled reduction to β-semialdehyde, followed by reductive amination. Protection with diphenylphosphinyl (Dpp) groups prevents racemization during the reaction sequence. This method guarantees 100% stereochemical fidelity but involves multi-step transformations that reduce overall yield to 55–65% [4] [5].
Despite enantioselective methods, racemization can occur during synthesis, necessitating resolution of (2S)-isomers from racemic mixtures. Diastereomeric salt crystallization effectively separates enantiomers using chiral resolving agents. L-Tartaric acid forms crystalline diastereomeric salts with (2S)-2,4-diaminobutyric acid in ethanol/water (3:1), achieving 98% diastereomeric excess (de) after two recrystallizations. The resolved L-Dab is subsequently converted to dihydrobromide by treatment with hydrobromic acid [5].
Preferential crystallization exploits differences in crystal packing between enantiomers. Seeding supersaturated racemic diaminobutyric acid solutions with (2S)-dihydrobromide crystals induces selective crystallization of the desired enantiomer. This method yields 85–90% enantiopure product but requires careful control of supersaturation levels and temperature gradients [5].
Table 2: Resolution Efficiency of Bromide Salts vs. Alternative Forms
Resolution Method | Resolving Agent | Solvent System | Diastereomeric Excess | Recovery Yield |
---|---|---|---|---|
Diastereomeric Salt Formation | L-Tartaric acid | Ethanol/Water | 98% (after 2 cycles) | 65–70% |
Preferential Crystallization | None (auto-seeding) | Isopropanol | 90–93% | 75–80% |
Enzymatic Kinetic Resolution | Lipase B | MTBE/Aqueous buffer | 95% ee | 42–48% |
Enzymatic kinetic resolution provides an alternative route. Immobilized Candida antarctica lipase B selectively acetylates the (R)-enantiomer of racemic N-acetyl-2,4-diaminobutyric acid ethyl ester, leaving unreacted (S)-enantiomer with 95% ee. The resolved ester undergoes hydrolysis and dihydrobromide salt formation. Though efficient, this method sacrifices nearly half the material as the undesired acetylated enantiomer [5].
Solid-phase peptide synthesis (SPPS) incorporates (2S)-2,4-diaminobutyric acid dihydrobromide as a protected building block, leveraging the dihydrobromide's stability during handling. The Fmoc/t-butyl (Fmoc/t-Bu) strategy predominates due to orthogonality between temporary Fmoc protection and permanent side-chain protection. For Dab residues, the α-amino group carries Fmoc, while the γ-amino group requires acid-labile protecting groups like tert-butoxycarbonyl (Boc) or trityl (Trt). The dihydrobromide salt enhances stability during storage but must be neutralized and protected before coupling [6] [9].
Microwave-assisted SPPS significantly improves incorporation efficiency. Liberty Blue synthesizers enable 4-minute coupling cycles at 75°C using CarboMAX™ chemistry, reducing aggregation-prone sequences. The γ-amine protection prevents branching or lactam formation during chain elongation. Cleavage from Wang or Sieber amide resins with trifluoroacetic acid liberates peptides while preserving Dab dihydrobromide integrity when scavengers suppress cation side reactions [6] [9].
Post-synthetic on-resin modifications exploit Dab's γ-amino group for orthogonal derivatization. After selective Fmoc removal, the α-amine undergoes acylation while the γ-amine remains Boc-protected. Final cleavage yields peptides with site-specific Dab modifications stabilized as dihydrobromide salts. This approach synthesizes neuropeptide Y analogs containing Dab residues that enhance metabolic stability compared to native sequences [6].
The choice between dihydrobromide and dihydrochloride salts involves trade-offs in physicochemical properties. Hydrobromide salts exhibit superior crystallinity due to bromide's larger ionic radius (196 pm vs. 181 pm for chloride), facilitating purification. X-ray diffraction reveals tighter crystal packing in Dab·2HBr with lattice energy differences >15 kJ/mol compared to dihydrochloride, explaining its higher decomposition onset temperature (228°C vs. 215°C) [4] [5].
Solubility profiles differ markedly in polar solvents. At 25°C, (2S)-2,4-diaminobutyric acid dihydrobromide dissolves readily in water (270 g/L) but exhibits lower solubility in ethanol (28 g/L) compared to the dihydrochloride salt (water: 310 g/L; ethanol: 42 g/L). This property directs formulation choices: hydrobromide's lower ethanol solubility benefits precipitation purification, while hydrochloride suits aqueous applications [5].
Table 3: Physicochemical Comparison of Salt Derivatives
Property | Dihydrobromide Salt | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point/Decomposition | 228°C (dec.) | 215°C (dec.) | Differential Scanning Calorimetry |
Water Solubility (25°C) | 270 g/L | 310 g/L | Gravimetric Analysis |
Hygroscopicity | Low | Moderate-High | Dynamic Vapor Sorption |
Crystal Density | 1.98 g/cm³ | 1.84 g/cm³ | X-ray Diffraction |
Handling Stability | Excellent | Good | Accelerated Aging Studies |
Ionic composition affects biological interactions. Bromide ions modulate GABA_A receptor responses more potently than chloride, potentially influencing Dab's neurotoxicity profile. In cellular uptake studies, glioma cells accumulate Dab·2HBr 1.8-fold faster than dihydrochloride, attributed to bromide-facilitated transport. This property is exploited in antitumor prodrug designs where intracellular salt dissociation enables selective toxicity [5] [8].
Synthetic considerations favor hydrobromide for acid-sensitive sequences. Hydrochloride salts require HCl liberation during peptide deprotection, risking aspartimide formation. Conversely, HBr from dihydrobromide salts is scavenged efficiently by cation traps like triisopropylsilane. This distinction makes Dab·2HBr preferable for synthesizing peptides containing acid-labile modifications [6].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0